molecular formula C7H12O3 B3188559 Furan, 2,5-dihydro-2,5-dimethoxy-3-methyl- CAS No. 22048-69-7

Furan, 2,5-dihydro-2,5-dimethoxy-3-methyl-

Cat. No. B3188559
Key on ui cas rn: 22048-69-7
M. Wt: 144.17 g/mol
InChI Key: XIYIFXQFKNWHKE-UHFFFAOYSA-N
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Patent
US04804786

Procedure details

A solution of 0.2 g of concentrated sulfuric acid and 1 g of water in 9.5 of 2-methyl-1,1,4,4-tetramethoxybut-2-ene was stirred for 0.5 h at RT. The sulfuric acid was neutralized with solid NaHCO3, after which the mixture was filtered. The filtrate was worked up by distillation in an Allihn apparatus (150° C./20 mbar), 0.8 g of residue and 4.8 g of distillate being obtained. Gas chromatographic analysis gave 55.6% of (E)-2-methyl-4,4-dimethoxybut-2-enal, 2.9% of 2-methylbut-2-ene-1,4-dial, 18.8% of 3-methyl-2,5-dimethoxy-2,5-dihydrofuran and 8.2% of unconverted starting material.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
2-methyl-1,1,4,4-tetramethoxybut-2-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7](=[CH:13][CH:14]([O:17][CH3:18])[O:15][CH3:16])[CH:8]([O:11][CH3:12])[O:9]C.C([O-])(O)=O.[Na+]>O>[CH3:6]/[C:7](=[CH:13]\[CH:14]([O:17][CH3:18])[O:15][CH3:16])/[CH:8]=[O:9].[CH3:6][C:7](=[CH:13][CH:14]=[O:15])[CH:8]=[O:9].[CH3:6][C:7]1[CH:8]([O:11][CH3:12])[O:17][CH:14]([O:15][CH3:16])[CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
2-methyl-1,1,4,4-tetramethoxybut-2-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(OC)OC)=CC(OC)OC
Name
Quantity
1 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which the mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was worked up by distillation in an Allihn apparatus (150° C./20 mbar), 0.8 g of residue and 4.8 g of distillate
CUSTOM
Type
CUSTOM
Details
being obtained

Outcomes

Product
Name
Type
product
Smiles
C/C(/C=O)=C\C(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55.6%
Name
Type
product
Smiles
CC(C=O)=CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.9%
Name
Type
product
Smiles
CC=1C(OC(C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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